4-ethoxy-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)benzamide
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Overview
Description
4-ethoxy-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)benzamide is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of an ethoxy group, a piperazine ring substituted with a tolyl group, and a sulfonyl propyl chain attached to the benzamide core. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperazine Intermediate: The synthesis begins with the preparation of the piperazine intermediate. This involves the reaction of m-tolylamine with piperazine in the presence of a suitable solvent and catalyst.
Sulfonylation: The piperazine intermediate is then subjected to sulfonylation using a sulfonyl chloride reagent to introduce the sulfonyl group.
Coupling with Benzamide: The sulfonylated piperazine intermediate is then coupled with 4-ethoxybenzoyl chloride in the presence of a base to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzamide or piperazine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Scientific Research Applications
4-ethoxy-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including its use as a lead compound in drug discovery for treating various diseases.
Pharmacology: Research focuses on understanding the compound’s pharmacokinetics and pharmacodynamics, including its absorption, distribution, metabolism, and excretion.
Biological Studies: The compound is used in biological assays to study its effects on cellular processes and molecular targets.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules or as a reagent in chemical reactions.
Mechanism of Action
The mechanism of action of 4-ethoxy-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)benzamide involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-ethoxy-N-(3-(piperazin-1-yl)sulfonyl)propyl)benzamide: Lacks the m-tolyl group, which may affect its biological activity and chemical properties.
N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)benzamide: Lacks the ethoxy group, which may influence its solubility and reactivity.
Uniqueness
4-ethoxy-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)benzamide is unique due to the presence of both the ethoxy and m-tolyl groups, which contribute to its distinct chemical and biological properties. These structural features may enhance its binding affinity to specific targets, improve its pharmacokinetic profile, or provide additional functionalization sites for further chemical modification.
Properties
IUPAC Name |
4-ethoxy-N-[3-[4-(3-methylphenyl)piperazin-1-yl]sulfonylpropyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O4S/c1-3-30-22-10-8-20(9-11-22)23(27)24-12-5-17-31(28,29)26-15-13-25(14-16-26)21-7-4-6-19(2)18-21/h4,6-11,18H,3,5,12-17H2,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMMIVRBCVUFWDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCCCS(=O)(=O)N2CCN(CC2)C3=CC=CC(=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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